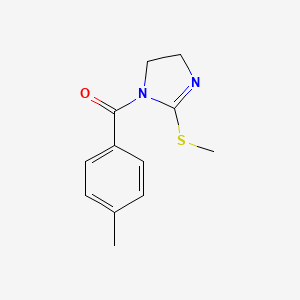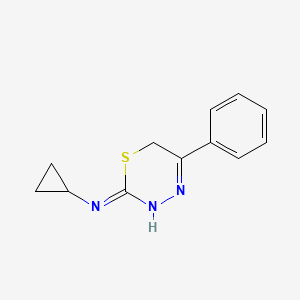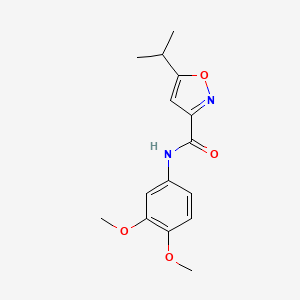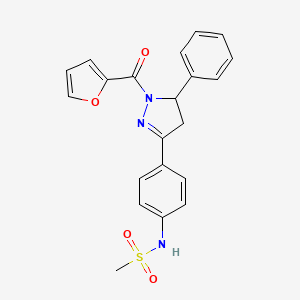
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-275573: is a chemical compound that belongs to a specific class or family of molecules Unfortunately, detailed information about its origin, discovery, or historical context is limited
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic preparation of WAY-275573 involves specific chemical reactions. While I don’t have access to the exact synthetic route, it likely includes steps such as condensation, cyclization, or functional group modifications. Researchers may use various reagents and catalysts to achieve the desired structure.
Industrial Production Methods: WAY-275573 is not widely produced on an industrial scale. Its synthesis is primarily carried out in research laboratories or specialized facilities. Industrial-scale production methods are yet to be established due to its limited commercial applications.
Chemical Reactions Analysis
Types of Reactions: WAY-275573 likely undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups (e.g., alcohols to ketones or aldehydes).
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of specific atoms or groups with others.
Cyclization: Formation of rings within the molecule.
Common Reagents and Conditions: Specific reagents and conditions depend on the reaction type. For example:
- Oxidation: May involve oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
- Reduction: Could use reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
- Substitution: Various nucleophiles or electrophiles may be employed.
Major Products: The major products formed during these reactions would be derivatives or modified versions of WAY-275573. These products could have distinct properties and applications.
Scientific Research Applications
WAY-275573 has piqued the interest of researchers across multiple fields:
Chemistry: Investigating its reactivity, stability, and potential as a building block for novel compounds.
Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors) and its impact on cellular processes.
Medicine: Exploring its pharmacological properties, potential therapeutic applications, and safety profiles.
Industry: Although not widely used, it may find applications in specialized chemical processes.
Mechanism of Action
The exact mechanism by which WAY-275573 exerts its effects remains elusive. Researchers would need to identify its molecular targets (e.g., proteins, receptors) and pathways involved. Further studies are necessary to unravel its mode of action.
Comparison with Similar Compounds
WAY-275573’s uniqueness lies in its specific structure and properties. Unfortunately, I don’t have a list of similar compounds readily available. researchers often compare it to related molecules to understand its distinct features.
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
(4-methylphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
InChI |
InChI=1S/C12H14N2OS/c1-9-3-5-10(6-4-9)11(15)14-8-7-13-12(14)16-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
FAYQGQOBPLHXBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN=C2SC |
solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluoro-4-methylphenyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide](/img/structure/B10803688.png)
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide](/img/structure/B10803689.png)

![N-(3,4-Dimethoxyphenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide](/img/structure/B10803700.png)
![N-(4-fluorophenyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide](/img/structure/B10803707.png)
![7-chloro-N-(4-fluorophenyl)furo[2,3-b]quinoline-2-carboxamide](/img/structure/B10803713.png)


![2-(4-fluorophenyl)-3-phenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B10803725.png)
![9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B10803727.png)
![8-(4-Methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[2,3]thiopyrano[4,5-b]thiazole-2,5,7-trione](/img/structure/B10803734.png)
![2-(4-methoxyphenyl)-3-phenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B10803746.png)

